

Natural Sources of Cyanidin 3-sambubioside 5-glucoside in Plants: A Technical Guide

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Compound of Interest

Compound Name: *Cyanidin 3-sambubioside 5-glucoside*

Cat. No.: *B1250399*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural plant sources of **Cyanidin 3-sambubioside 5-glucoside**, a complex anthocyanin of interest for its potential applications in research and drug development. The document details the primary plant families and species in which this compound is found, presents available quantitative data, outlines detailed experimental protocols for its extraction and analysis, and illustrates the biosynthetic pathway and experimental workflows.

Natural Plant Sources of Cyanidin 3-sambubioside 5-glucoside

Cyanidin 3-sambubioside 5-glucoside has been identified in a variety of plant species, predominantly in their flowers and fruits. The presence and concentration of this anthocyanin can vary significantly between species and even cultivars.

Key Plant Sources:

- Berries:
 - Black Elderberry (*Sambucus nigra*): This is one of the most significant and well-documented natural sources of **Cyanidin 3-sambubioside 5-glucoside**.^{[1][2]} It is a major anthocyanin in the ripe berries.^[2]

- Blackcurrant (*Ribes nigrum*): This fruit is another notable source of the compound.[\[3\]](#)
- Redcurrant (*Ribes rubrum*): Like its relative, the blackcurrant, redcurrant also contains **Cyanidin 3-sambubioside 5-glucoside**.[\[3\]](#)
- Squashberry (*Viburnum edule*): This berry has been reported to contain **Cyanidin 3-sambubioside 5-glucoside**.[\[1\]](#)
- Flowers:
 - Matthiola incana (Stock): The purple-violet flowers of this ornamental plant are a source of acylated derivatives of **Cyanidin 3-sambubioside 5-glucoside**.[\[4\]](#)[\[5\]](#)
 - Lobularia maritima (Sweet Alyssum): The purple-violet flowers of this plant contain acylated forms of **Cyanidin 3-sambubioside 5-glucoside**.[\[6\]](#)[\[7\]](#)
 - Orychophragmus violaceus (February Orchid): The violet-blue flowers of this species also contain acylated derivatives of this anthocyanin.[\[6\]](#)
- Other Plant Sources:
 - Kai-lan (*Brassica oleracea* var. *alboglabra*): This vegetable has been found to contain **Cyanidin 3-sambubioside 5-glucoside**.[\[1\]](#)
 - Wax Apple (*Eugenia javanica*): This tropical fruit is another reported source.[\[1\]](#)
 - Colorado Pinyon (*Pinus edulis*): This pine species has also been identified as containing the compound.[\[1\]](#)

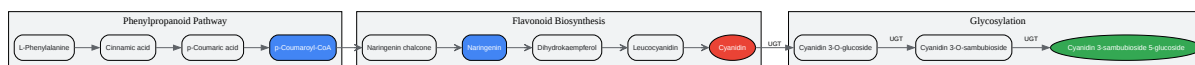
Quantitative Data Summary

The following table summarizes the available quantitative data for **Cyanidin 3-sambubioside 5-glucoside** in various plant sources. It is important to note that concentrations can be influenced by factors such as cultivar, growing conditions, and ripeness.

Plant Species	Common Name	Plant Part	Concentration (mg/100g Fresh Weight)	References
Sambucus nigra	Black Elderberry	Fruit	14.00 - 136.68	[8]
Ribes nigrum	Blackcurrant	Fruit	Data not available	[3]
Matthiola incana	Stock	Flowers	Variable amounts, major pigment	[4][5][9]
Lobularia maritima	Sweet Alyssum	Flowers	Major pigment	[6][7][10]
Orychophragmus violaceus	February Orchid	Flowers	Major pigment	[6]

Biosynthesis of Cyanidin 3-sambubioside 5-glucoside

The biosynthesis of **Cyanidin 3-sambubioside 5-glucoside** begins with the general flavonoid pathway, which starts from the amino acid L-phenylalanine.[1] The core cyanidin aglycone is synthesized via the shikimate and polyketide synthase pathways.[1] Subsequent glycosylation steps, catalyzed by specific UDP-glycosyltransferases (UGTs), attach the sugar moieties to the cyanidin core to form the final complex anthocyanin.



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Biosynthetic pathway of **Cyanidin 3-sambubioside 5-glucoside**.

Experimental Protocols

The extraction and quantification of **Cyanidin 3-sambubioside 5-glucoside** from plant materials typically involve solvent extraction followed by chromatographic analysis.

Extraction of Anthocyanins from Plant Tissue

This protocol provides a general method for the extraction of anthocyanins, including **Cyanidin 3-sambubioside 5-glucoside**, from fresh or frozen plant material.

Materials:

- Fresh or frozen plant tissue (e.g., berries, flower petals)
- Liquid nitrogen
- Mortar and pestle
- Extraction solvent: Methanol containing 1% HCl (v/v) or acidified ethanol.[\[3\]](#)[\[11\]](#)
- Microcentrifuge tubes
- Centrifuge
- Vortex mixer
- 0.22 µm syringe filters

Procedure:

- **Sample Preparation:** Weigh a known amount of fresh or frozen plant tissue (e.g., 1-2 g). If using fresh tissue, flash-freeze it in liquid nitrogen to halt enzymatic degradation.
- **Grinding:** Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- **Extraction:** Transfer the powdered tissue to a microcentrifuge tube. Add the extraction solvent in a specific ratio (e.g., 1:10 w/v).

- Incubation: Vortex the mixture thoroughly and incubate in the dark at 4°C for 12-24 hours to facilitate complete extraction.
- Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the solid plant material.
- Collection and Filtration: Carefully collect the supernatant. For HPLC analysis, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
- Storage: Store the final extract at -20°C or below in the dark until analysis to prevent degradation.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for the identification and quantification of specific anthocyanins.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[\[12\]](#)
- Mobile Phase: A gradient elution is typically employed using two solvents:
 - Solvent A: Acidified water (e.g., water with 0.5% formic acid).[\[12\]](#)
 - Solvent B: Acetonitrile or methanol with the same concentration of acid.[\[12\]](#)
- Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over 30-40 minutes to elute the more non-polar compounds.
- Flow Rate: A flow rate of 0.8-1.0 mL/min is common.[\[12\]](#)
- Column Temperature: Maintained at around 25-30°C.

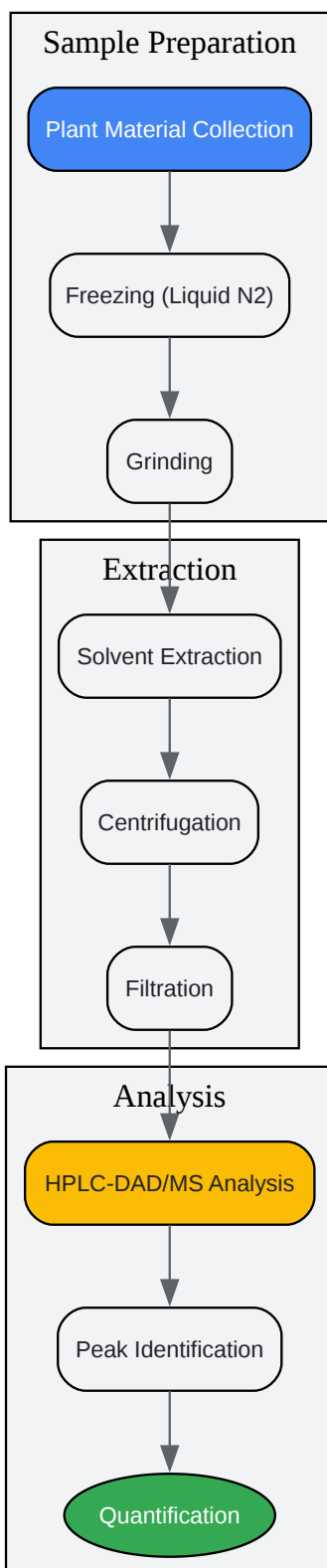
- Detection:
 - DAD: Monitoring at the visible maximum absorbance for anthocyanins, which is typically around 520 nm.[\[12\]](#)
 - MS: Electrospray ionization (ESI) in positive ion mode is used to identify the compound based on its mass-to-charge ratio (m/z).

Quantification:

Quantification is achieved by creating a calibration curve using an authentic standard of **Cyanidin 3-sambubioside 5-glucoside**.[\[13\]](#)[\[14\]](#) The peak area of the compound in the sample extract is then compared to the calibration curve to determine its concentration.[\[15\]](#)

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **Cyanidin 3-sambubioside 5-glucoside** from plant sources.



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General experimental workflow for analysis.

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